molecular formula C12H12N2O3S B14872886 2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid

2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid

Cat. No.: B14872886
M. Wt: 264.30 g/mol
InChI Key: JEABWQYKTPKNAC-UHFFFAOYSA-N
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Description

2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid typically involves the reaction of 2-mercapto-3-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl with chloroacetic acid under basic conditions . The reaction is carried out in an aqueous medium, often using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid is unique due to its specific structural features, such as the presence of both a quinazolinone and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetic acid

InChI

InChI=1S/C12H12N2O3S/c1-7(18-6-10(15)16)11-13-9-5-3-2-4-8(9)12(17)14-11/h2-5,7H,6H2,1H3,(H,15,16)(H,13,14,17)

InChI Key

JEABWQYKTPKNAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)SCC(=O)O

Origin of Product

United States

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